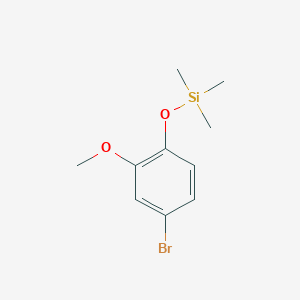

4-Bromoguaiacol, TMS derivative

Description

Properties

CAS No. |

65854-87-7 |

|---|---|

Molecular Formula |

C10H15BrO2Si |

Molecular Weight |

275.21 g/mol |

IUPAC Name |

(4-bromo-2-methoxyphenoxy)-trimethylsilane |

InChI |

InChI=1S/C10H15BrO2Si/c1-12-10-7-8(11)5-6-9(10)13-14(2,3)4/h5-7H,1-4H3 |

InChI Key |

RNPOJXMVZIEWSN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoguaiacol, trimethylsilyl ether, typically involves the reaction of 4-bromoguaiacol with a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is usually carried out in an aprotic solvent like dichloromethane or hexane, with pyridine added as a catalyst to speed up the reaction. The mixture is heated at around 65°C for approximately 20 minutes to ensure complete silylation .

Industrial Production Methods

In an industrial setting, the production of 4-Bromoguaiacol, trimethylsilyl ether, follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromoguaiacol, trimethylsilyl ether, can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form bromine-containing by-products.

Reduction: The bromine atom can be reduced to form 4-guaiacol, trimethylsilyl ether.

Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Bromine-containing by-products.

Reduction: 4-Guaiacol, trimethylsilyl ether.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromoguaiacol, trimethylsilyl ether, has several applications in scientific research:

Chemistry: Used as a standard in GC-MS for the analysis of complex mixtures.

Biology: Employed in the study of enzyme-catalyzed reactions involving guaiacol derivatives.

Medicine: Investigated for its potential antioxidant properties and its role in drug metabolism studies.

Industry: Used in the synthesis of other brominated compounds and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromoguaiacol, trimethylsilyl ether, involves its interaction with various molecular targets. The trimethylsilyl group protects the hydroxyl group, making the compound more stable and less reactive under certain conditions. This protection allows for selective reactions at other sites on the molecule, such as the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new derivatives .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-bromoguaiacol, TMS derivative, with structurally related compounds:

*Inferred from guaiacol TMS structure and bromination.

Key Observations :

- Halogen Effects : Bromine in 4-bromoguaiacol increases molecular weight and electronegativity compared to chlorine in 4-chlorobenzoic acid, TMS. This affects reactivity and intermolecular interactions .

- Functional Groups : The methoxy group in guaiacol derivatives contributes to lignin-related bioactivity, while the carboxylic acid in 4-chlorobenzoic acid, TMS, enhances polarity .

Sensory and Odor Thresholds

4-Bromoguaiacol exhibits distinct sensory properties:

Comparison with Halogenated Analogues :

- 5-Iodoguaiacol : Odor threshold spans 0.0006–2.5 ng/L air (factor of 4167), with descriptions ranging from "medicinal" to "plaster-like" .

- 3-Iodoguaiacol : Primarily perceived as "musty" or "moldy" .

The position and type of halogen significantly influence odor characteristics and detection thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.